Benzoic-18O acid, 4-(hydroxy-18O)-: A Technical Guide to Isotopic Labeling in Mechanistic Enzymology and Quantitative Mass Spectrometry
Benzoic-18O acid, 4-(hydroxy-18O)-: A Technical Guide to Isotopic Labeling in Mechanistic Enzymology and Quantitative Mass Spectrometry
Executive Summary
In the fields of analytical chemistry and mechanistic enzymology, stable isotope-labeled compounds are indispensable tools for tracing biochemical pathways and achieving absolute quantification in complex matrices. Benzoic-18O acid, 4-(hydroxy-18O)- (CAS No. 2223624-82-4)[1] is a highly specialized isotopologue of 4-hydroxybenzoic acid (4-HBA). By selectively incorporating heavy Oxygen-18 (¹⁸O) at both the carboxylic acid and phenolic hydroxyl positions, this compound provides a precise +4 Da mass shift.
This technical guide explores the dual utility of this compound:
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As a mechanistic tracer to differentiate hydrolytic versus oxidative enzymatic cleavage[2].
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As a premium internal standard (IS) for Isotope Dilution Mass Spectrometry (IDMS) in pharmacokinetics and metabolomics[3],[4].
Chemical Identity & Quantitative Properties
The strategic placement of two ¹⁸O atoms in the 4-HBA scaffold is not arbitrary. The natural isotopic envelope of unlabeled 4-HBA (driven primarily by ¹³C natural abundance) creates M+1 and M+2 peaks. A +4 Da mass shift ensures the internal standard's signal is completely isolated from the endogenous analyte's isotopic tail, preventing cross-talk in the mass spectrometer and enabling high-fidelity quantification[5].
Table 1: Chemical and Physical Properties
| Property | Value | Causality / Significance |
| Compound Name | Benzoic-18O acid, 4-(hydroxy-18O)- | IUPAC nomenclature specifying ¹⁸O locations[6]. |
| CAS Registry Number | 2223624-82-4 | Unique identifier for the dual-¹⁸O labeled isotopologue[1]. |
| Molecular Formula | C₇H₆O(¹⁸O)₂ | Contains one ¹⁶O (carbonyl) and two ¹⁸O (hydroxyls)[1]. |
| Molecular Weight | 142.12 g/mol | +4.00 Da shift relative to unlabeled 4-HBA (138.12 g/mol ). |
| SMILES String | O=C([18O][H])C1=CC=C([18O][H])C=C1 | Defines exact topological placement of the heavy isotopes[1]. |
| Ionization Mode | Negative ESI ([M-H]⁻) | Phenolic and carboxyl groups readily deprotonate[4]. |
Mechanistic Enzymology: Tracing Hydrolytic Cleavage
A classic application of ¹⁸O-labeled 4-HBA is in elucidating the catalytic mechanisms of dehalogenase enzymes. For example, the conversion of 4-chlorobenzoate to 4-hydroxybenzoate by Pseudomonas spec. CBS 3 was historically debated: was the carbon-halogen bond broken via an oxygenase (using molecular O₂) or a hydrolase (using H₂O)?
By conducting the enzymatic reaction in ¹⁸O-enriched water (H₂¹⁸O), researchers demonstrated that the phenolic hydroxyl group of the resulting 4-HBA was quantitatively labeled with ¹⁸O[2]. This provided definitive proof that the enzyme catalyzes a hydrolytic cleavage without the involvement of molecular oxygen[2].
Fig 1. Hydrolytic cleavage mechanism demonstrating ¹⁸O incorporation into 4-hydroxybenzoic acid.
Quantitative Mass Spectrometry: IDMS and Matrix Effects
In targeted metabolomics, 4-HBA is quantified in urine and plasma as a biomarker for gut microbiota dysbiosis and dietary phenolic intake[3],[4]. However, biofluids cause severe matrix effects—endogenous compounds co-eluting with the analyte that suppress or enhance ionization in the Electrospray Ionization (ESI) source.
Why ¹⁸O over Deuterium (²H)? While deuterium-labeled standards are common, they often exhibit a "chromatographic isotope effect." The slightly weaker C-D bond compared to C-H makes deuterated compounds less hydrophobic, causing them to elute earlier than the unlabeled analyte in Reversed-Phase Liquid Chromatography (RPLC). If the IS and analyte do not perfectly co-elute, they experience different matrix environments in the ESI source, invalidating the IDMS correction. ¹⁸O-labeled standards, such as Benzoic-18O acid, 4-(hydroxy-18O)-, exhibit zero chromatographic shift, ensuring perfect co-elution and absolute matrix effect correction[5].
Fig 2. Isotope dilution LC-MS/MS workflow using Benzoic-18O acid, 4-(hydroxy-18O)- as an IS.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol A: Enzymatic ¹⁸O Incorporation Assay
Purpose: To determine the source of oxygen in enzymatic cleavage.
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Buffer Preparation: Prepare a 50 mM Tris-HCl reaction buffer (pH 7.5) using 95% H₂¹⁸O. Control Step: Prepare an identical buffer using standard H₂¹⁶O to establish baseline isotopic distribution.
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Reaction Initiation: Add 1 mM 4-chlorobenzoate substrate to the buffer. Initiate the reaction by adding 10 µg of purified dehalogenase enzyme[2].
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Incubation & Quenching: Incubate at 30°C for 30 minutes. Quench the reaction by adding 10% (v/v) trichloroacetic acid (TCA) to precipitate the enzyme.
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Extraction: Extract the resulting 4-HBA using two volumes of ethyl acetate. Evaporate the organic layer under a gentle stream of nitrogen.
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MS Analysis: Reconstitute in 50% methanol and inject into a high-resolution mass spectrometer (HRMS). Calculate the ratio of m/z 141 (¹⁸O-labeled) to m/z 137 (unlabeled) to determine the percentage of hydrolytic incorporation[2].
Protocol B: High-Throughput IDMS Quantification of 4-HBA in Biofluids
Purpose: Absolute quantification of 4-HBA in plasma/urine correcting for ion suppression.
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Sample Spiking (Zero Sample Validation): Aliquot 100 µL of plasma/urine. Add 10 µL of a 500 ng/mL working solution of Benzoic-18O acid, 4-(hydroxy-18O)-. Validation: Always run a "Zero Sample" (blank matrix + IS) to confirm the IS contains <0.1% unlabeled 4-HBA impurity.
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Liquid-Liquid Extraction (LLE): Add 400 µL of ethyl acetate. Vortex for 2 minutes. Ethyl acetate provides the optimal partition coefficient for phenolic acids while leaving highly polar matrix interferents behind[3].
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Phase Separation: Centrifuge at 12,000 × g for 10 minutes at 4°C. Transfer the upper organic layer to a clean vial and dry under vacuum.
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UHPLC Separation: Reconstitute in 100 µL of mobile phase A (0.1% formic acid in water). Inject 2 µL onto a sub-2-micron C18 column. Run a gradient from 5% to 95% Acetonitrile (Mobile Phase B) over 5 minutes[3].
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MRM Detection: Operate the triple quadrupole MS in negative ESI mode. Monitor the specific MRM transitions[4]:
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Endogenous 4-HBA: m/z 137.0 → 93.0
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¹⁸O-Labeled IS: m/z 141.0 → 97.0 (or optimized product ion based on specific collision energy).
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Data Processing: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. The IS perfectly corrects for any signal degradation caused by matrix effects.
References
- Marks, T. S., et al. "Incorporation of [18O]water into 4-hydroxybenzoic acid in the reaction of 4-chlorobenzoate dehalogenase from pseudomonas spec. CBS 3". Biochemical and Biophysical Research Communications.
- BLD Pharm. "2223624-82-4 | Benzoic-18O acid, 4-(hydroxy-18O)-". BLD Pharm Catalog.
- Chemical Abstracts Service (CAS). "Naming and Indexing of Chemical Substances for Chemical AbstractsTM".
- Yang, L., et al. "High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry". Analytical Chemistry.
- Li, M., et al. "Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract". PMC.
- Wang, Y., et al. "Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS". MDPI.
Sources
- 1. 2223624-82-4|Benzoic-18O acid, 4-(hydroxy-18O)-|BLD Pharm [bldpharm.com]
- 2. Incorporation of [18O]water into 4-hydroxybenzoic acid in the reaction of 4-chlorobenzoate dehalogenase from pseudomonas spec. CBS 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.cas.org [web.cas.org]
